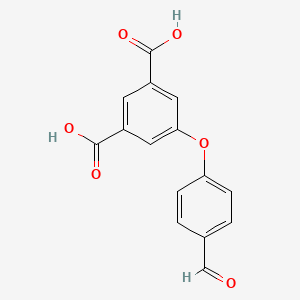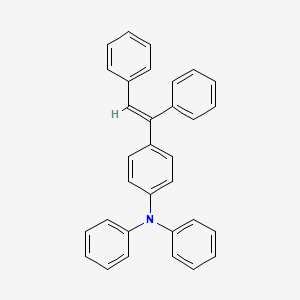
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a diphenylvinyl group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Diphenylvinyl)-N,N-diphenylaniline typically involves the reaction of diphenylacetylene with aniline derivatives under specific conditions. One common method is the palladium-catalyzed coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high efficiency and cost-effectiveness, ensuring the production of large quantities of the compound with minimal impurities. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process.
化学反应分析
Types of Reactions
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 4-(1,2-Diphenylvinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may interact with cellular receptors and enzymes, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
4,5-Diphenylimidazole: Shares structural similarities but differs in its heterocyclic core.
Diphenylcyclopropenone: Another aromatic compound with distinct reactivity and applications.
Tetraphenylethylene: Known for its aggregation-induced emission properties.
Uniqueness
4-(1,2-Diphenylvinyl)-N,N-diphenylaniline is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties
属性
分子式 |
C32H25N |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
4-[(E)-1,2-diphenylethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C32H25N/c1-5-13-26(14-6-1)25-32(27-15-7-2-8-16-27)28-21-23-31(24-22-28)33(29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-25H/b32-25+ |
InChI 键 |
DLINWORGAUMKEA-WGPBWIAQSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


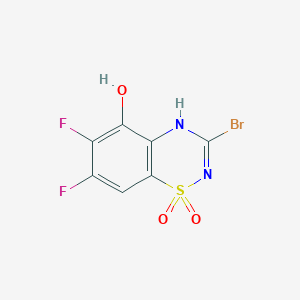


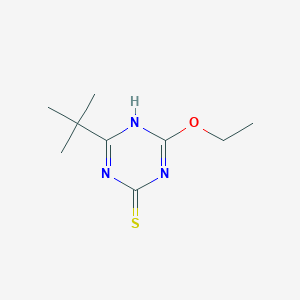

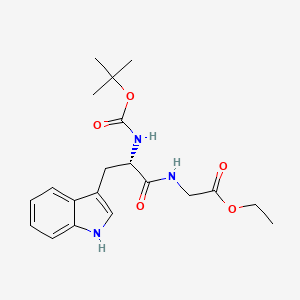
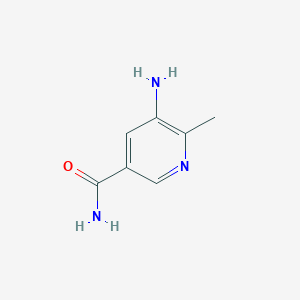
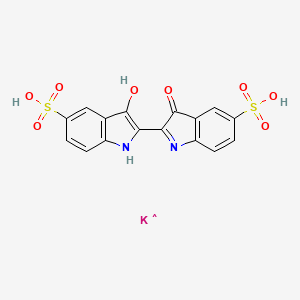

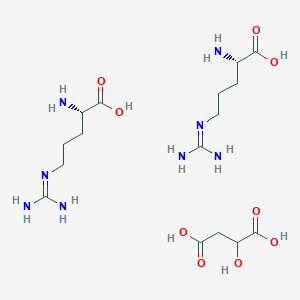
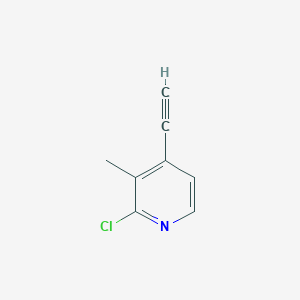
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)
